molecular formula C22H18F3N3O3S B2701504 N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide CAS No. 1115387-19-3

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide

Cat. No.: B2701504
CAS No.: 1115387-19-3
M. Wt: 461.46
InChI Key: BPLBCKQGOHJYQM-UHFFFAOYSA-N
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Description

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Potential

Research on benzamides with trifluoroethoxy ring substituents, including compounds structurally related to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide, has shown promising oral antiarrhythmic activity in animal models. These compounds, through variations in their heterocyclic ring structure, demonstrate a significant influence of the amine nitrogen's basicity and the link between the heterocycle and amide nitrogen on antiarrhythmic efficacy. For instance, flecainide acetate, a related compound, exhibited extensive antiarrhythmic properties in preclinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).

Antioxidant Studies

A study on N-substituted benzyl/phenyl derivatives, including the core structure of N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide, revealed moderate to significant radical scavenging activity. These findings suggest the potential of these compounds in developing antioxidant therapies (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Anti-tubercular Scaffold

The synthesis and evaluation of novel derivatives with structures related to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide have demonstrated promising anti-tubercular activity. These compounds, when tested in vitro against Mycobacterium tuberculosis, showed significant efficacy, highlighting their potential as scaffolds for developing new anti-tubercular agents (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Antimicrobial and Antifungal Activity

Derivatives similar to N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesized compounds displayed marked activity against bacterial strains such as Bacillus subtilis, indicating their potential as templates for the development of new antimicrobial agents (Zia-ur-Rehman, Choudary, Ahmad, & Siddiqui, 2006).

Mechanism of Action

Target of Action

The primary targets of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide are KATP channels, particularly those present in the pancreatic endocrine tissue and vascular smooth muscle tissue . These channels play a crucial role in regulating insulin release and vascular tone, respectively .

Mode of Action

This compound acts as an activator of KATP channels . It binds to these channels, leading to their opening. This action results in the efflux of potassium ions, which hyperpolarizes the cell membrane and inhibits the release of insulin from pancreatic beta cells .

Biochemical Pathways

The activation of KATP channels by this compound affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels, reducing calcium influx. This decrease in intracellular calcium levels inhibits the exocytosis of insulin granules, thereby reducing insulin release .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability, while its benzamide moiety may facilitate its absorption and distribution .

Result of Action

The primary molecular effect of this compound is the reduction of insulin release from pancreatic beta cells . This effect can influence glucose homeostasis and may have implications for the treatment of conditions such as diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH or temperature could affect the compound’s stability or its binding to KATP channels. Additionally, the presence of other substances, such as drugs or endogenous compounds, could potentially interfere with its action .

Properties

IUPAC Name

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)17-10-11-19-18(12-17)27-20(28-32(19,30)31)15-6-8-16(9-7-15)21(29)26-13-14-4-2-1-3-5-14/h1-12,20,27-28H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBCKQGOHJYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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